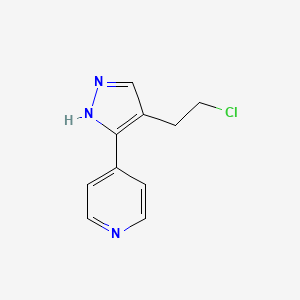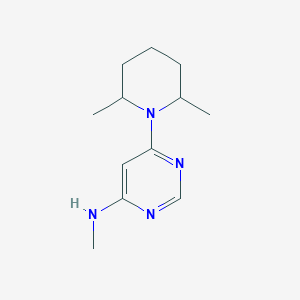
4-(4-(2-Chlorethyl)-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, also known as 4-CEPP, is a heterocyclic compound that was first synthesized in 1995. It is a pyrazole derivative and has been widely used in the scientific research field due to its unique properties. 4-CEPP has been found to have a wide range of applications, from being used as an inhibitor of certain enzymes to being used as a marker for a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Zentrales Nervensystem (ZNS) Modulation
Imidazopyridine, aufgrund ihrer strukturellen Ähnlichkeit zu Purinen, wurden als positive allosterische Modulatoren des GABA A-Rezeptors gefunden . Diese Anwendung ist bedeutsam bei der Entwicklung von Behandlungen für ZNS-Erkrankungen wie Angstzustände, Schlaflosigkeit und Epilepsie. Die Fähigkeit der Verbindung, die Neurotransmitteraktivität zu modulieren, könnte zu neuen ZNS-Therapeutika führen.
Gastrointestinaltrakt
Die Klasse der Imidazopyridine wurde als Protonenpumpenhemmer identifiziert . Diese werden verwendet, um die Magensäureproduktion zu reduzieren und werden häufig bei gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren verschrieben. Die spezifische Verbindung, die hier betrachtet wird, könnte auf ihre Wirksamkeit als Protonenpumpenhemmer untersucht werden.
Entzündungshemmende Anwendungen
Es wurde festgestellt, dass einige Imidazopyridin-Derivate entzündungshemmende Eigenschaften besitzen und als nichtsteroidale Antirheumatika (NSAR) eingestuft werden . Die Erforschung von 4-(4-(2-Chlorethyl)-1H-pyrazol-3-yl)pyridin könnte potenzielle entzündungshemmende Anwendungen aufdecken, die möglicherweise eine neue therapeutische Option für entzündungsbedingte Erkrankungen bieten.
Antibakterielle Aktivität
Neuere Studien haben die antimikrobiellen Eigenschaften neuer Imidazopyridin-Derivate untersucht . Die strukturellen Modifikationen dieser Verbindungen können zu signifikanten antimikrobiellen Eigenschaften führen, was bei der Entwicklung neuer Antibiotika oder Antiseptika von Vorteil sein könnte.
Krebstherapie
Imidazopyridine haben gezeigt, dass sie zelluläre Pfade beeinflussen können, die für die Funktion von Krebszellen notwendig sind . Die Untersuchung der spezifischen Wechselwirkungen und Wirkmechanismen von this compound könnte zu neuartigen Krebsbehandlungen führen, insbesondere wenn es spezifische Pfade, die am Tumorwachstum und der Metastasierung beteiligt sind, gezielt angreifen kann.
Hemmung von Enzymen des Kohlenhydratstoffwechsels
Verbindungen innerhalb der Imidazopyridin-Gruppe wurden mit der Hemmung von Enzymen in Verbindung gebracht, die am Kohlenhydratstoffwechsel beteiligt sind . Diese Anwendung hat potenzielle Auswirkungen auf die Behandlung von Stoffwechselerkrankungen wie Diabetes, bei denen die Regulierung der Enzymaktivität entscheidend sein kann.
Wirkmechanismus
The mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is not completely understood. However, it is believed that 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine binds to certain enzyme targets, such as tyrosine kinase and cyclooxygenase-2. This binding inhibits the activity of these enzymes, which can lead to a variety of biological effects. Additionally, 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to interact with certain receptors and ion channels, which can also lead to a variety of biological effects.
Biochemical and Physiological Effects
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to interact with certain receptors and ion channels, which can lead to a variety of physiological effects. These effects include but are not limited to changes in cell cycle progression, gene expression, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available from a variety of commercial sources. Additionally, it is relatively stable and has a wide range of applications. However, there are also some limitations to using 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments. It is not always easy to control the concentration of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, and it is not always easy to determine the exact mechanism of action.
Zukünftige Richtungen
There are several potential future directions for 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine research. One potential direction is to further investigate the mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Additionally, further research could be done to explore the potential therapeutic applications of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Additionally, further research could be done to explore the potential side effects of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Finally, further research could be done to explore the potential interactions between 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine and other compounds.
Eigenschaften
IUPAC Name |
4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXVHJCTGJYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)




![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)


![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)